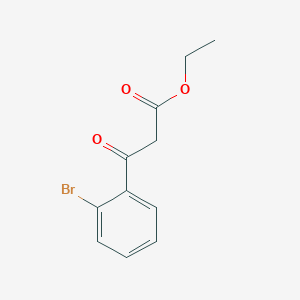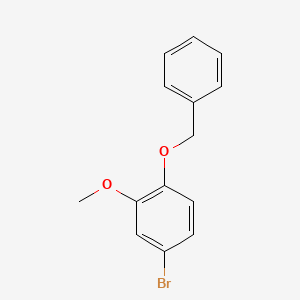
Ethyl 3-(2-bromophenyl)-3-oxopropanoate
Übersicht
Beschreibung
Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a chemical compound that is part of a broader class of organic molecules which are characterized by the presence of a bromophenyl group attached to a 3-oxopropanoate ester structure. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of other organic compounds.
Synthesis Analysis
The synthesis of related bromo-substituted esters often involves halogenation reactions where a bromine atom is introduced into the organic substrate. For instance, ethyl 3-bromo-2-(hydroxyimino)propanoate can be synthesized by reacting ethyl bromopyruvate with hydroxylamine hydrochloride, yielding the oxime in quantitative yield . Similarly, ethyl 3-(2-bromophenyl)-3-oxopropanoate could be synthesized through analogous halogenation strategies, although the specific method for its synthesis is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of bromo-substituted esters can be elucidated using various spectroscopic techniques such as IR spectroscopy, NMR, and X-ray diffraction analysis. For example, the crystal structure of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was determined by XRD . Similarly, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was characterized, revealing intramolecular hydrogen bonds and intermolecular interactions through Hirschfeld surface analysis . These techniques could be applied to ethyl 3-(2-bromophenyl)-3-oxopropanoate to gain insights into its molecular conformation and stability.
Chemical Reactions Analysis
Bromo-substituted esters are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including reductive cyclization , alkylation , and coupling reactions . For instance, ethyl 3-bromo-2-(hydroxyimino)propanoate can react with bases to yield ethyl 2-nitrosopropenoate, an electron-deficient heterodiene . The electrochemical oxidation of ethyl 3-oxo-3-phenyl-2-phenylhydrazonopropionate, a related compound, results in phenol and ethyl 3-phenyl-2,3-dioxopropionate as major products . These reactions highlight the reactivity of the bromo-ester moiety and its utility in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted esters like ethyl 3-(2-bromophenyl)-3-oxopropanoate are influenced by their functional groups. For example, ethyl 3-bromo-2-(hydroxyimino)propanoate is soluble in organic solvents such as ether and dichloromethane and has a melting point range of 78-79°C . The stability of these compounds can be assessed under various conditions, as demonstrated by the stability studies of a related molecule, ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, which remained stable after incubation in human plasma . These properties are crucial for the handling and storage of the compound and for its application in further chemical processes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoxalyl Aryl Ketones
Ethyl 3-(2-bromophenyl)-3-oxopropanoate has been used in the synthesis of quinoxalyl aryl ketones. The condensation of ethyl 3-aryl-3-bromo-2-oxopropanoates with o-phenylenediamine, followed by oxidative dehydrobromination, led to the formation of 3-aroylquinoxalin-2(1H)-ones, highlighting its utility in organic synthesis (Gorbunova & Mamedov, 2006).
Enantioselective Reduction
This compound has been utilized in the enantioselective reduction to corresponding (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species. This process emphasizes the compound's potential in the synthesis of chiral molecules (Salvi & Chattopadhyay, 2006).
Bioanalytical Method Development
In research involving acetylcholinesterase inhibitors, a rapid and selective bioanalytical method was developed for quantitative measurement of Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate. This indicates the compound's relevance in neuropharmacology and drug development (Nemani, Shard & Sengupta, 2018).
Synthesis of Heterocycles
Ethyl 3-(2-bromophenyl)-3-oxopropanoate has been employed as a building block in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This showcases its utility in creating complex organic structures (Allin et al., 2005).
Antifungal and Antibacterial Activity
The compound has been used in the synthesis of pyrazolone derivatives that showed marginal antifungal and antibacterial activity, suggesting its role in the development of new pharmaceutical agents (Ahluwalia, Dutta & Sharma, 1986).
Zukünftige Richtungen
Ethyl 3-(2-bromophenyl)-3-oxopropanoate and related compounds could potentially be used in drug development. For instance, a study reported the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via the proposed ring cleavage reaction of N-phenylsulfonyl 3-formyl 7-azaindole . These pre-functionalized indene-based cyclic precursors can be potential bioactive systems for drug discovery and development .
Eigenschaften
IUPAC Name |
ethyl 3-(2-bromophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSMFGOJDWUHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373743 | |
| Record name | ethyl 3-(2-bromophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-bromophenyl)-3-oxopropanoate | |
CAS RN |
50671-05-1 | |
| Record name | ethyl 3-(2-bromophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)
![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)









